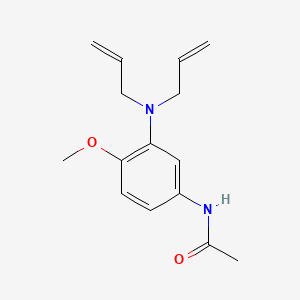

4-Acetylamino-2-(diallylamino)anisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUYNLUBFGZIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402740 | |

| Record name | 4-Acetylamino-2-(diallylamino)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51868-45-2 | |

| Record name | N-[3-(Di-2-propen-1-ylamino)-4-methoxyphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51868-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylamino-2-(diallylamino)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[3-(di-2-propen-1-ylamino)-4-methoxyphenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Acetylamino-2-(diallylamino)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties, a proposed synthetic route, and potential applications of 4-Acetylamino-2-(diallylamino)anisole. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document constructs a robust profile based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and related substituted anisole derivatives in fields such as medicinal chemistry and materials science.

Introduction and Structural Elucidation

This compound, with the IUPAC name N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, is a substituted anisole derivative featuring three key functional groups: a methoxy group (-OCH₃), an acetylamino group (-NHC(O)CH₃), and a diallylamino group (-N(CH₂CH=CH₂)₂).[1] The anisole core provides a rigid scaffold, while the appended functional groups impart a range of chemical properties and potential reactivities.

The methoxy and acetylamino groups are common in pharmaceutical compounds, influencing properties such as solubility, metabolic stability, and receptor binding. The diallylamino group is of particular interest due to the presence of two reactive allyl moieties, which can participate in various chemical transformations, including polymerization, cross-linking, and transition metal-catalyzed reactions.

The strategic placement of these groups on the aromatic ring—specifically the ortho- and para-relationship of the diallylamino and acetylamino groups to the methoxy group—is expected to significantly influence the molecule's electronic properties and reactivity.

Molecular Structure:

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Acetylation of p-Anisidine This initial step protects the amino group and is a standard procedure. A Chinese patent outlines a method for the acetylation of p-anisidine to form p-acetamino anisole. [2]1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine in a suitable solvent such as methanol. 2. Reagent Addition: Slowly add acetic anhydride to the solution. An acid scavenger may be used to neutralize the acetic acid byproduct. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Workup and Isolation: Upon completion, the reaction mixture is quenched with water, and the precipitated product, N-(4-methoxyphenyl)acetamide, is collected by filtration, washed, and dried.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide The acetylamino group is an ortho-, para-director. Since the para position is blocked, nitration is expected to occur at the ortho position.

-

Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

-

Substrate Addition: Slowly add the N-(4-methoxyphenyl)acetamide from the previous step to the cooled acid mixture, maintaining a low temperature.

-

Reaction and Quenching: After stirring, the reaction mixture is carefully poured over ice to precipitate the nitrated product, 2-nitro-4-acetamidoanisole.

-

Isolation: The product is collected by filtration, washed thoroughly with water to remove residual acid, and dried.

Step 3: Reduction of the Nitro Group The nitro group is selectively reduced to an amine. A common method for this transformation is the use of a metal in an acidic or neutral medium. [3]1. Reaction Setup: Suspend the 2-nitro-4-acetamidoanisole in a mixture of ethanol and water. 2. Reagent Addition: Add an excess of iron powder and a catalytic amount of ammonium chloride. 3. Heating: Heat the mixture to reflux and monitor the reaction by TLC. 4. Workup: After the reaction is complete, the mixture is filtered through celite to remove the iron salts. The filtrate is concentrated, and the product, 2-amino-4-acetamidoanisole, is extracted into an organic solvent.

Step 4: Diallylation of 2-Amino-4-acetamidoanisole The final step involves the introduction of the two allyl groups onto the newly formed amino group.

-

Reaction Setup: Dissolve the 2-amino-4-acetamidoanisole in a polar aprotic solvent like DMF or acetonitrile.

-

Base and Reagent Addition: Add a suitable base, such as potassium carbonate, followed by the dropwise addition of allyl bromide.

-

Heating and Monitoring: Heat the reaction mixture and monitor its progress by TLC.

-

Workup and Purification: After completion, the reaction is quenched with water, and the product is extracted. The crude product is then purified by column chromatography to yield the final compound, this compound.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is governed by the interplay of its functional groups.

-

Aromatic Ring: The anisole ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy, acetylamino, and diallylamino groups. [4][5]These groups direct incoming electrophiles to the remaining open positions on the ring. The steric bulk of the diallylamino group may influence the regioselectivity of such reactions.

-

Diallylamino Group: The two allyl groups are susceptible to a variety of reactions, including:

-

Electrophilic Addition: The double bonds can react with electrophiles such as halogens and acids.

-

Polymerization: The allyl groups can undergo radical or transition metal-catalyzed polymerization.

-

Cross-Coupling Reactions: The C-N bond can potentially be cleaved or modified under certain catalytic conditions.

-

-

Acetylamino Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen lone pair's delocalization into the carbonyl group reduces its nucleophilicity compared to the diallylamino nitrogen.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

Aromatic protons in the 6.5-8.0 ppm region, with splitting patterns dictated by their positions relative to the substituents.

-

Vinyl protons of the allyl groups in the 5.0-6.0 ppm region, likely showing complex multiplets.

-

Methylene protons of the allyl groups adjacent to the nitrogen, appearing as doublets around 3.5-4.5 ppm.

-

A singlet for the methoxy group protons around 3.8 ppm.

-

A singlet for the methyl protons of the acetyl group around 2.1 ppm.

-

A singlet for the amide proton (NH), which may be broad and its position dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment. [6] * Aromatic carbons in the 110-160 ppm range.

-

Carbonyl carbon of the acetyl group around 170 ppm.

-

Vinyl carbons of the allyl groups between 115 and 140 ppm.

-

Aliphatic carbons of the methoxy, methyl, and methylene groups in the upfield region (20-60 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present.

-

N-H stretching of the amide around 3300 cm⁻¹.

-

C=O stretching of the amide around 1650 cm⁻¹.

-

C=C stretching of the allyl groups around 1640 cm⁻¹.

-

C-O stretching of the anisole ether linkage.

-

Aromatic C-H and C=C stretching bands.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₅H₂₀N₂O₂. Fragmentation patterns could provide further structural information.

Potential Applications in Drug Development and Materials Science

While the specific biological activity of this compound is not documented, its structural motifs suggest several areas of potential interest for researchers.

-

Medicinal Chemistry Scaffold: Substituted anilines and anisoles are prevalent in many biologically active compounds. This molecule could serve as a versatile scaffold for the synthesis of new chemical entities. The diallylamino group, in particular, offers a handle for further functionalization through techniques like olefin metathesis or click chemistry, allowing for the rapid generation of a library of derivatives for screening.

-

Polymer and Materials Science: The presence of two polymerizable allyl groups makes this compound a potential monomer or cross-linking agent. Polymers derived from this molecule could have interesting properties due to the polar functional groups and the aromatic core, potentially finding applications in specialty coatings, resins, or functional materials.

-

Probes and Labeling Reagents: The reactive allyl groups could be used to attach this molecule to biomolecules or surfaces, enabling its use as a chemical probe or labeling reagent, provided a desirable property (e.g., fluorescence, specific binding) is incorporated into the scaffold.

Safety and Handling

The toxicological properties of this compound have not been fully investigated. [7]As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a molecule with significant potential for further research and development. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible synthetic strategy, and potential areas of application. By leveraging established chemical principles and data from related compounds, a strong foundation has been laid for any researcher or scientist wishing to explore the chemistry and utility of this intriguing substituted anisole derivative. The dual reactivity of the aromatic core and the peripheral allyl groups makes it a particularly attractive target for synthetic and medicinal chemists.

References

-

ChemicalAid. N-(4-methoxyphenyl)acetamide. Available from: [Link]

-

ChemWhat. N-(4-Methoxyphenyl)acetamide CAS#: 51-66-1. Available from: [Link]

-

Cheméo. Acetamide, N-[(4-methoxyphenyl)methyl]-. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. N-Allylacetamide. Available from: [Link]

- Google Patents. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.

-

Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available from: [Link]

-

OpenStax. 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Available from: [Link]

- Google Patents. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole.

-

ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. Available from: [Link]

-

National Center for Biotechnology Information. Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Available from: [Link]

-

MDPI. Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. Available from: [Link]

-

ResearchGate. Structure of anisole derivatives by total neutron and X-ray scattering: Evidences of weak C H⋯O and C H⋯π interactions in the liquid state. Available from: [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

-

PubChem. Anisole. Available from: [Link]

-

PubChem. N-methoxy-N-methylprop-2-enamide. Available from: [Link]

-

ResearchGate. A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Available from: [Link]

-

PubChem. N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

ResearchGate. Synthesis of (4 R,5 S)-5-acetylamino-4-diethylcarbamoyl-5,6-dihydro-4 H-pyran-2-carboxylic acid and its inhibitory action against influenza virus sialidases. Available from: [Link]

- Google Patents. CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.

-

ResearchGate. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Available from: [Link]

-

MDPI. 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Available from: [Link]

Sources

- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 3. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide structure

An In-depth Technical Guide to the Synthesis and Potential Applications of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide

Introduction: Situating a Novel Scaffold in Modern Chemistry

N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide is a substituted aromatic acetamide featuring a diallylamino functional group. While not extensively characterized as a standalone agent in current literature, its structural motifs suggest significant potential as a versatile intermediate in several fields of chemical research. The core structure, a substituted 4-methoxyacetanilide, is a common scaffold in medicinal chemistry and materials science.[1] The presence of the diallylamino group offers reactive handles for further chemical modification, such as metathesis or polymerization, while also significantly modulating the electronic and steric properties of the parent ring.

The existence of this core within more complex molecules, such as specialized azo dyes, confirms its synthetic accessibility and utility as a building block.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a robust, field-tested perspective on the logical synthesis, purification, characterization, and potential applications of this compound, moving beyond a simple recitation of facts to explain the causality behind the proposed methodologies.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of all subsequent research. While empirical data for this specific molecule is scarce, we can define its core structural identifiers and provide computed properties based on established analogs, such as N-[3-(dibenzylamino)-4-methoxyphenyl]acetamide.[3]

| Property | Value | Source |

| IUPAC Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | Derived |

| Molecular Formula | C₁₅H₂₀N₂O₂ | Derived |

| Molecular Weight | 260.33 g/mol | Derived |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | Derived |

| InChIKey | (Predicted) | Derived |

| XLogP3 (Predicted) | 2.9 - 3.5 | Analog-Based Estimation[3] |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 6 | Computed |

Retrosynthetic Analysis and Strategic Synthesis Plan

A reliable synthesis is paramount. Our strategy is to construct the target molecule from readily available starting materials through a logical, high-yielding sequence. The causality for this pathway is based on well-established, robust transformations in organic chemistry, ensuring reproducibility.

The retrosynthetic analysis reveals a four-step pathway beginning with the commercial starting material, N-(4-methoxyphenyl)acetamide.

Sources

- 1. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(di-2-propenylamino)-4-methoxyphenyl)- | C21H21BrN6O6 | CID 103997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-(bis(phenylmethyl)amino)-4-methoxyphenyl)acetamide | C23H24N2O2 | CID 90708 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Acetylamino-2-(diallylamino)anisole

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-Acetylamino-2-(diallylamino)anisole (CAS No. 51868-45-2). The strategic approach detailed herein proceeds from the commercially available starting material, p-anisidine, through a robust four-step sequence involving protection, regioselective nitration, reduction, and final N-alkylation. Each phase of the synthesis is elucidated with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights into the experimental protocol. This document is intended for researchers and professionals in organic synthesis and drug development, offering a self-validating framework for the reliable preparation of this valuable chemical intermediate. Organic synthesis is the cornerstone of drug discovery, enabling the creation of novel molecules and the optimization of existing ones[1][2]. The target compound, a substituted acetanilide, represents a class of structures with significant potential in medicinal chemistry and materials science.

Introduction and Strategic Overview

This compound, with the IUPAC name N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, is a multifunctional aromatic compound.[3] Its structure, featuring a diallylamino group, is of particular interest, as allylic compounds are versatile building blocks in the synthesis of more complex molecular architectures and biologically active targets.[4] The synthesis of such arylamines is a fundamental process in modern organic chemistry.[5][6]

This guide outlines a logical and efficient synthetic pathway designed to maximize yield and purity while utilizing standard laboratory techniques. The core of our strategy is the controlled, sequential functionalization of the aromatic ring starting from p-anisidine (4-methoxyaniline).

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear path to the target molecule. The final diallylation step points to a precursor amine, 2-amino-4-acetaminoanisole. This key intermediate can be derived from the reduction of a corresponding nitro compound, 2-nitro-4-acetaminoanisole. The ortho-nitro group is strategically installed via electrophilic nitration of N-(4-methoxyphenyl)acetamide (p-acetamidoanisole), which in turn is readily prepared by the acetylation of p-anisidine. This multi-step process is necessary to control the regioselectivity and manage the reactivity of the functional groups.

Overall Synthetic Pathway

The chosen forward synthesis involves four distinct transformations:

-

Protection: Acetylation of the highly activating amino group of p-anisidine to moderate its reactivity and direct subsequent electrophilic substitution.

-

Nitration: Regioselective introduction of a nitro group at the C2 position, ortho to the methoxy group.

-

Reduction: Conversion of the nitro group to a primary amine to yield the key diallylation precursor.

-

Diallylation: Nucleophilic substitution reaction with allyl bromide to install the two allyl groups on the C2 amino function.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 6. Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Acetylamino-2-(diallylamino)anisole (CAS 51868-45-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylamino-2-(diallylamino)anisole, identified by CAS number 51868-45-2, is a substituted anisole derivative with potential applications as a chemical intermediate and building block in organic synthesis. This document provides a comprehensive technical overview of its chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic considerations, a predicted analytical profile, and a prospective look at its potential applications. Given the limited availability of specific experimental data in peer-reviewed literature, this guide integrates established principles of organic chemistry with available supplier data to offer a robust scientific resource for researchers.

Chemical Identity and Structure

This compound is an organic compound featuring a core anisole (methoxybenzene) ring substituted with both an acetylamino (acetamido) group and a diallylamino group.

-

IUPAC Name: N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide[1]

-

Synonyms: 3'-(Diallylamino)-4'-methoxyacetanilide, 5-Acetamido-N,N-diallyl-o-anisidine[2]

The structure combines the functionalities of a tertiary amine, an amide, and an aromatic ether, suggesting a versatile chemical reactivity profile.

Caption: Chemical structure of this compound.

Physicochemical Properties

The available data for this compound is primarily sourced from chemical suppliers. Predicted properties are calculated using computational models.

| Property | Value | Source |

| Melting Point | 75-78 °C | [2][3] |

| Boiling Point | 416.4 ± 45.0 °C | Predicted[2][3] |

| Density | 1.081 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 14.19 ± 0.70 | Predicted[2] |

| XLogP3 | 2.6 | Computed[1] |

| Appearance | Solid, powder/crystal | [4] |

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is scarce, a logical and efficient retrosynthetic pathway can be proposed based on well-established organic reactions. The synthesis can be envisioned starting from the readily available precursor, 2-amino-4-acetamino anisole.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bonds of the diallylamino group, suggesting a nucleophilic substitution reaction between an amino group and an allyl halide as the key bond-forming step.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

The proposed synthesis involves the direct N,N-diallylation of 2-amino-4-acetamino anisole (CAS 6375-47-9)[5][6]. This precursor is commercially available or can be synthesized from 2,4-diaminoanisole[7] or via a multi-step route starting from p-nitroanisole[8].

Reaction Scheme: N-Allylation of 2-Amino-4-acetamino anisole

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-amino-4-acetamino anisole (1.0 eq). Dissolve it in a suitable solvent such as aqueous ethanol or acetonitrile.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) (2.5-3.0 eq), to the solution. The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.

-

Allylation: While stirring vigorously, add allyl bromide (2.2-2.5 eq) dropwise to the mixture at room temperature. Catalyst-free N,N-diallylation of anilines in aqueous media has been shown to be effective and environmentally benign[9]. Alternatively, using a phase-transfer catalyst in a biphasic system or a solid-supported catalyst could enhance the reaction rate and selectivity[10].

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. The reaction of substituted anilines with allyl bromide may require gentle heating (e.g., 50-80°C) to proceed at a reasonable rate[10].

-

Workup: Upon completion, cool the reaction mixture to room temperature. If an aqueous solvent was used, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Causality and Experimental Choices:

-

Choice of Base: A mild inorganic base like K₂CO₃ is often preferred for its low cost and ease of removal. Its presence is essential to neutralize the acid byproduct, preventing protonation of the starting amine which would render it non-nucleophilic.

-

Solvent System: Aqueous ethanol offers a greener alternative and can facilitate high yields for diallylation reactions[9]. Acetonitrile is a common polar aprotic solvent for Sₙ2 reactions.

-

Stoichiometry: A slight excess of allyl bromide and base ensures the complete conversion of the starting aniline to the desired tertiary amine.

Predicted Analytical and Spectroscopic Profile

No specific published spectra exist for this compound. However, a highly accurate prediction of its key spectroscopic features can be made based on its functional groups and by analogy to similar structures[10].

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5-7.8 | br s | 1H | NH COCH₃ | Amide protons are typically broad and downfield. |

| ~ 6.8-7.2 | m | 3H | Ar-H | Aromatic protons on the substituted ring. |

| ~ 5.8-6.0 | m | 2H | -CH₂-CH =CH₂ | Vinylic proton of the allyl group. |

| ~ 5.1-5.3 | m | 4H | -CH=CH ₂ | Terminal vinylic protons of the allyl groups. |

| ~ 3.9 | s | 3H | -OCH ₃ | Methoxy group protons, singlet. |

| ~ 3.8-4.0 | d | 4H | -N-CH ₂-CH= | Allylic protons adjacent to the nitrogen. |

| ~ 2.1 | s | 3H | -NHCOCH ₃ | Acetyl group methyl protons, singlet. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C =O (Amide) |

| ~ 145-155 | Ar-C -O, Ar-C -N |

| ~ 134 | -CH₂-C H=CH₂ |

| ~ 115-130 | Ar-C H, -CH=C H₂ |

| ~ 56 | -OC H₃ |

| ~ 53 | -N-C H₂- |

| ~ 24 | -COC H₃ |

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300-3200 | N-H Stretch | Amide |

| ~ 3080 | =C-H Stretch | Alkene |

| ~ 2950-2850 | C-H Stretch | Alkane (CH₂, CH₃) |

| ~ 1660 | C=O Stretch (Amide I) | Amide |

| ~ 1640 | C=C Stretch | Alkene |

| ~ 1550 | N-H Bend (Amide II) | Amide |

| ~ 1510, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch | Aryl Ether |

| ~ 990, 915 | =C-H Bend (out-of-plane) | Alkene |

Mass Spectrometry (Predicted, EI)

The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 260. Key fragmentation patterns would likely involve the loss of an allyl group (m/z = 219), loss of the entire diallylamino group, and cleavage of the acetyl group.

Potential Research Applications

While documented applications are sparse, the molecular architecture of this compound suggests its utility as a versatile organic building block[2][3].

-

Dye and Pigment Intermediates: Its structural similarity to other substituted anilines suggests it could serve as a precursor in the synthesis of azo dyes or other colorants. One source indicates its use in synthesizing a complex azo dye[11].

-

Polymer Chemistry: The two allyl functional groups make it a potential cross-linking agent or a monomer for polymerization reactions, enabling the creation of functional polymers with specific properties.

-

Medicinal Chemistry and Drug Development: N,N-diallylanilines are recognized as important precursors for various nitrogen-containing heterocycles like indoles and quinolines, which are core scaffolds in many biologically active compounds with antimalarial, antibacterial, and anti-inflammatory properties[10]. This compound could serve as a starting point for generating novel compound libraries for drug discovery screening. The acetamido and methoxy groups provide additional handles for modification to explore structure-activity relationships (SAR).

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed.

-

Safety Statements: S22 (Do not breathe dust) and S24/25 (Avoid contact with skin and eyes) are recommended[3].

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential stemming from its unique combination of functional groups. While detailed characterization and application studies are not widely published, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and potential uses. By leveraging established chemical principles, researchers can confidently incorporate this molecule into their synthetic and developmental workflows, paving the way for new discoveries in materials science, dye chemistry, and pharmaceutical development.

References

-

Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature. Taylor & Francis Online. [Link]

-

This compound | C15H20N2O2. PubChem. [Link]

-

N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide. Chemsrc. [Link]

-

Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Hindawi. [Link]

-

2-Amino-4-acetamino anisole. ChemBK. [Link]

-

Preparation of 4-nitroacetanilide and 4-nitroaniline. VŠCHT Praha. [Link]

-

Dual application of facial synthesized Fe3O4 nanoparticles: fast reduction of nitro compound and prepar. Royal Society of Chemistry. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]

-

Preparation of p-Nitroacetanilide. BYJU'S. [Link]

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

-

N-Allylaniline. NIST WebBook. [Link]

-

2-Amino-4-acetamino anisole. NIST WebBook. [Link]

- The preparation method of 2- methoxyl group -4- nitroaniline.

-

2-Amino-4-acetamino anisole. NIST WebBook. [Link]

- Synthesis process of 2-amino-4-acetamino anisole.

- Synthesis method of 2-amino-4-acetamino anisole.

-

2-Methoxy-4-nitroaniline. Wikipedia. [Link]

-

Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. MDPI. [Link]

Sources

- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 51868-45-2 [amp.chemicalbook.com]

- 3. 51868-45-2 | CAS DataBase [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2-Amino-4-acetamino anisole [webbook.nist.gov]

- 6. 2-Amino-4-acetamino anisole [webbook.nist.gov]

- 7. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 8. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. CAS#:51868-46-3 | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide | Chemsrc [chemsrc.com]

Spectroscopic Characterization of 4-Acetylamino-2-(diallylamino)anisole: A Technical Guide

Introduction

4-Acetylamino-2-(diallylamino)anisole, with the IUPAC name N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, is a multifaceted organic molecule of interest in synthetic chemistry and drug discovery.[1] Its structure combines a substituted anisole ring with both an amide and a tertiary amine functionality, presenting a unique electronic and steric environment. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures.

The molecular formula of this compound is C₁₅H₂₀N₂O₂, corresponding to a molecular weight of 260.33 g/mol .[1] The structural features, including an aromatic ring, an amide linkage, a methoxy group, and two allyl groups, each contribute distinct signatures to its various spectra.

Molecular Structure and Key Functional Groups

To fully appreciate the spectroscopic data, it is essential to visualize the molecule's structure and identify the key functional groups that will be interrogated by different spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, aromatic, amine, and ether functionalities. An Attenuated Total Reflectance (ATR) IR spectrum of this compound is available from Sigma-Aldrich.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3350-3310 | N-H (secondary amide) | Stretch | Medium |

| 3100-3000 | =C-H (aromatic and vinyl) | Stretch | Medium to Weak |

| 2960-2850 | C-H (aliphatic) | Stretch | Medium |

| ~1660 | C=O (Amide I band) | Stretch | Strong |

| 1650-1580 | N-H (amide) | Bend | Medium |

| 1600, 1500, 1450 | C=C (aromatic) | Ring Stretch | Medium to Weak |

| 1340-1250 | C-N (aromatic amine) | Stretch | Strong |

| 1250-1020 | C-N (aliphatic amine) | Stretch | Medium to Weak |

| 1250-1200 | C-O (aryl ether) | Asymmetric Stretch | Strong |

| 1050-1000 | C-O (aryl ether) | Symmetric Stretch | Medium |

| 990, 910 | =C-H (vinyl) | Out-of-plane bend | Strong |

The presence of the amide C=O stretch (Amide I band) at a lower frequency than a typical ketone is due to resonance with the nitrogen lone pair.[2] The N-H stretching of the secondary amide is expected as a single weak band around 3350-3310 cm⁻¹.[3][4] The aromatic C-N stretching absorption is anticipated to be strong and in the range of 1340-1250 cm⁻¹.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic, vinyl, methoxy, acetyl, and diallyl protons.

Predicted ¹H NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.5 | Singlet | 1H | N-H (amide) |

| ~7.0-6.5 | Multiplet | 3H | Ar-H |

| ~5.9-5.7 | Multiplet | 2H | -CH=CH₂ (allyl) |

| ~5.2-5.0 | Multiplet | 4H | -CH=CH₂ (allyl) |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.7 | Doublet | 4H | -N-CH₂- (allyl) |

| ~2.1 | Singlet | 3H | -C(O)CH₃ |

The amide proton signal is expected to be a broad singlet, and its chemical shift can be solvent-dependent. The aromatic protons will appear as a complex multiplet due to their substitution pattern. The allyl protons will show characteristic vinyl and allylic signals with corresponding coupling patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~150-140 | Ar-C (quaternary) |

| ~135 | -CH=CH₂ (allyl) |

| ~125-110 | Ar-CH |

| ~117 | -CH=CH₂ (allyl) |

| ~56 | -OCH₃ |

| ~53 | -N-CH₂- (allyl) |

| ~24 | -C(O)CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z = 260.15 is expected, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Pathways:

-

Loss of an allyl group (-C₃H₅) leading to a fragment at m/z = 219.

-

Loss of the acetyl group (-COCH₃) resulting in a fragment at m/z = 217.

-

Cleavage of the diallylamino group.

-

The presence of acetylated lysine immonium ions at m/z 126.1 and 143.1 can be indicative of acetylation, though this is more relevant in peptide analysis.[5]

-

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring is the primary chromophore.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm).

Expected UV-Vis Absorption:

The UV spectrum of this compound is expected to be dominated by π→π* transitions of the substituted benzene ring. Compared to benzene, which has absorption bands around 204 nm and 256 nm, the substituents on the ring will cause a bathochromic (red) shift to longer wavelengths.[6] The electron-donating methoxy, amino, and acetylamino groups will increase the electron density of the aromatic ring, leading to a shift in the primary and secondary absorption bands to longer wavelengths.[6][7] Anisole itself shows absorption peaks at around 198 nm and 189 nm.[8] The presence of the additional chromophores is expected to shift the absorption maxima to well above 250 nm.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a comprehensive overview of the expected spectroscopic data based on the known behavior of its constituent functional groups. The combination of IR, NMR, MS, and UV-Vis spectroscopy allows for a complete and unambiguous structural elucidation of this molecule. Researchers and drug development professionals can use this guide as a reference for interpreting experimental data and ensuring the identity and purity of their compounds.

References

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available from: [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. (2015). Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Dearden, J. C., & Forbes, W. F. (1959). light absorption studies: part xv. the ultraviolet absorption spectra of anisoles. Canadian Journal of Chemistry, 37(8), 1305-1314. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

ResearchGate. UV-Vis spectra of control and treated samples of anisole. Available from: [Link]

-

MDPI. Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. (2021). Available from: [Link]

-

ChemEd DL. Anisole. Available from: [Link]

-

ResearchGate. (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. (2025-08-06). Available from: [Link]

-

St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

CHEMICAL POINT. This compound. Available from: [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. Available from: [Link]

-

PMC. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Available from: [Link]

-

PMC. Validation of Protein Acetylation by Mass Spectrometry. Available from: [Link]

-

ResearchGate. (PDF) Review: Derivatization in mass spectrometry 2. Acylation. Available from: [Link]

-

PMC. Mass spectrometry-based detection of protein acetylation. Available from: [Link]

-

Nature. Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra. (2015-10-15). Available from: [Link]

-

SpectraBase. N-{4,5-Dimethoxy-2-[(E)-2-phenyl-1-ethenyl]phenylethyl}acetamide - Optional[13C NMR]. Available from: [Link]

Sources

- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Anisole [cms.gutow.uwosh.edu]

Physical and chemical properties of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide

An In-depth Technical Guide to N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide, with the CAS Number 51868-45-2, is a substituted acetanilide derivative. While not extensively studied for its pharmacological properties, its chemical structure, featuring a diallylamino group, a methoxy group, and an acetamide moiety on a phenyl ring, makes it an interesting candidate for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, a detailed synthetic protocol, and a discussion of its potential reactivity and applications based on its structural features and its role as a known chemical intermediate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide is presented in the table below. These properties are crucial for its handling, formulation, and potential application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | Alfa Chemistry[1] |

| CAS Number | 51868-45-2 | Alfa Chemistry[1] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | Alfa Chemistry[1] |

| Molecular Weight | 260.34 g/mol | Alfa Chemistry[1] |

| Melting Point | 75-78 °C | Alfa Chemistry[1] |

| Boiling Point (Predicted) | 416.4 ± 45.0 °C at 760 mmHg | Alfa Chemistry[1] |

| Density (Predicted) | 1.081 g/cm³ | - |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | Alfa Chemistry[1] |

| InChI Key | GGUYNLUBFGZIKN-UHFFFAOYSA-N | Alfa Chemistry[1] |

Synthesis and Characterization

Synthetic Pathway

The synthesis of N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide can be achieved through the N-alkylation of N-(3-amino-4-methoxyphenyl)acetamide with an allyl halide, such as allyl chloride or allyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. A patent describes a continuous preparation method using a microreactor, which allows for rapid and efficient synthesis.[2]

Caption: Synthetic workflow for N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide.

Experimental Protocol: Continuous Synthesis in a Microreactor[2]

This protocol is adapted from a patented method for the continuous preparation of the title compound.

Materials:

-

N-(3-amino-4-methoxyphenyl)acetamide (also known as 2-amino-4-acetamidoanisole)

-

Allyl chloride (chloropropene)

-

Acid-binding agent (e.g., aqueous ammonia, sodium carbonate)

-

Water

-

Tubular microreactor (e.g., PFA, PEEK, or 316L stainless steel, inner diameter 0.4-1.6 mm)

-

High-pressure pumps

-

Back-pressure regulator

-

Heating system for the microreactor

-

Separation and purification apparatus

Procedure:

-

Preparation of Feed Solutions:

-

Material A: Prepare an aqueous solution of N-(3-amino-4-methoxyphenyl)acetamide and the chosen acid-binding agent. Heat this solution to 60-100 °C.

-

Material B: Prepare a solution of allyl chloride.

-

-

Reaction Setup:

-

Set up the microreactor system with two inlet pumps for Material A and Material B, and a back-pressure regulator at the outlet.

-

Heat the microreactor to the desired reaction temperature (e.g., 80-180 °C).

-

-

Reaction Execution:

-

Continuously pump Material A and Material B into the microreactor at a controlled mass ratio of N-(3-amino-4-methoxyphenyl)acetamide to allyl chloride (e.g., 1:0.8 to 1:5.0).

-

Maintain the system pressure between 0.4 and 40 MPa using the back-pressure regulator.

-

-

Work-up and Purification:

-

The reaction mixture exiting the microreactor is collected.

-

The product is separated from the aqueous phase.

-

Further purification can be achieved by recrystallization from a suitable solvent to obtain the final product.

-

Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the substituted phenyl ring.

-

Allyl Protons:

-

A multiplet corresponding to the vinyl protons (-CH=CH₂).

-

A doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-CH=).

-

-

Methoxy Protons: A singlet around 3.8-4.0 ppm for the -OCH₃ group.

-

Acetamide Protons:

-

A singlet for the methyl protons (-CO-CH₃).

-

A singlet for the amide proton (-NH-), which may be broad and its chemical shift can be solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm).

-

Allyl Carbons: Signals for the methylene (-N-CH₂) and vinyl carbons (-CH=CH₂).

-

Methoxy Carbon: A signal around 55-60 ppm for the -OCH₃ carbon.

-

Carbonyl Carbon: A signal in the downfield region (approx. 168-172 ppm) for the amide carbonyl group.

-

Methyl Carbon: A signal in the aliphatic region for the acetamide methyl group.

IR (Infrared) Spectroscopy:

-

N-H Stretching: A band around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretching: A strong absorption band around 1660 cm⁻¹ for the amide carbonyl group.

-

C=C Stretching: Bands for the aromatic and vinyl C=C bonds in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: Bands in the fingerprint region.

-

C-O Stretching: A band for the methoxy group.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.34 g/mol ).

-

Fragmentation patterns would likely involve the loss of the acetyl group, allyl groups, and other characteristic fragments.

Chemical Reactivity and Potential Applications

Known Application as a Dye Intermediate

N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide is a known intermediate in the synthesis of disperse dyes, such as Disperse Blue 291:1.[3] In this context, the aromatic ring of the molecule acts as a coupling component in an azo coupling reaction.

Caption: General scheme of azo coupling involving the title compound.

Potential Reactivity

The presence of multiple functional groups suggests a diverse range of potential chemical transformations:

-

Reactions of the Allyl Groups: The double bonds in the allyl groups can undergo various reactions such as hydrogenation, halogenation, epoxidation, and polymerization.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy and diallylamino groups activate the aromatic ring towards electrophilic substitution reactions.

-

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Potential Pharmacological Activity

While no specific biological studies on N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide have been found, the acetanilide scaffold is present in many pharmacologically active compounds. Acetanilide derivatives have been reported to exhibit a wide range of biological activities, including:

-

Analgesic and Anti-inflammatory Activity: Many acetanilide derivatives are known for their pain-relieving and anti-inflammatory properties.[4][5]

-

Antimicrobial Activity: Substituted acetanilides have shown efficacy against various bacteria and fungi.[1]

-

Other Activities: Depending on the substitution pattern, acetanilides have also been investigated for anticonvulsant, anticancer, and other therapeutic effects.[5][6]

The presence of the diallylamino and methoxy groups on the phenyl ring of the title compound could modulate its biological activity, making it a candidate for screening in various pharmacological assays. However, it is crucial to emphasize that these are potential applications based on structural analogy, and dedicated biological studies are required to ascertain any therapeutic value.

Safety Information

References

-

Singh, G., et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]

-

Semantic Scholar. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1039. [Link]

-

Maruyama, T., et al. (2012). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Chemical & Pharmaceutical Bulletin, 60(5), 647-58. [Link]

- Google Patents. A kind of method of producing 3-(N, N-diallyl) amino-4-methoxyacetanilide.

-

PubChem. N-(3-(bis(phenylmethyl)amino)-4-methoxyphenyl)acetamide. [Link]

-

PubChem. Acetamide, N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]-. [Link]

-

PubChem. N-(4-amino-3-methoxyphenyl)acetamide. [Link]

- Patsnap. Preparation method of 3-(N,N-diallyl)amino-4-methoxy acetanilide.

Sources

- 1. rsc.org [rsc.org]

- 2. N-(3-(allyl(benzyl)amino)-4-methoxyphenyl)acetamide [dyestuffintermediates.com]

- 3. CN101633627A - A kind of method of producing 3-(N, N-diallyl) amino-4-methoxyacetanilide - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Acetamide, N-(4-methoxyphenyl)-N-methyl- [webbook.nist.gov]

- 6. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

A Comprehensive Investigational Guide to the Biological Activity of 4-Acetylamino-2-(diallylamino)anisole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the systematic investigation of the biological activity of 4-Acetylamino-2-(diallylamino)anisole, a sparsely characterized organic compound. Given the absence of substantive biological data in existing literature, this guide is structured as a multi-tiered research proposal, designed to efficiently profile the compound from initial predictions to in vivo validation. We will begin with an analysis of the compound's chemical identity and its structural relationship to known bioactive molecules, notably N-acetyl-p-aminophenol (acetaminophen), which forms the basis of our primary hypothesis. The proposed investigational cascade includes in silico prediction of ADMET properties, foundational in vitro screening for cytotoxicity, and hypothesis-driven assays targeting analgesic, anti-inflammatory, and hepatotoxic pathways. Detailed, self-validating protocols for key experiments, structured data tables for anticipated results, and logical workflow diagrams are provided to guide the research. This whitepaper serves as a strategic roadmap for elucidating the therapeutic potential and safety profile of this compound.

Section 1: Compound Profile & Investigational Rationale

Chemical Identity of this compound

This compound is a substituted anisole derivative. Its core chemical and physical properties, compiled from established chemical databases, are essential for designing any experimental work, ensuring accurate molar concentrations and informing formulation strategies.[1]

| Property | Value | Source |

| IUPAC Name | N-[4-methoxy-3-(diprop-2-en-1-ylamino)phenyl]acetamide | PubChem[1] |

| Synonyms | N-(3-(Diallylamino)-4-methoxyphenyl)acetamide | PubChem[1] |

| CAS Number | 51868-45-2 | PubChem[1] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 260.33 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C | PubChem[1] |

Rationale for Investigation: Structural Analogies and Core Hypotheses

The scientific impetus for investigating this compound stems from its structural features, which bear resemblance to well-characterized pharmacophores.

-

N-(4-methoxyphenyl)acetamide Core: The core structure is closely related to methacetin and, by extension, to N-acetyl-p-aminophenol (acetaminophen/paracetamol).[2] Acetaminophen is a globally utilized analgesic and antipyretic agent. Its mechanism of action is complex, but it is understood to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system. This structural similarity forms our primary hypothesis: This compound may possess analgesic and/or anti-inflammatory properties.

-

Metabolic Liability: A critical aspect of acetaminophen pharmacology is its metabolism. Overdosing leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which causes severe hepatotoxicity.[3] The bioactivation is mediated by cytochrome P450 enzymes. This leads to our secondary hypothesis: The anisole and acetylamino moieties may render the compound susceptible to metabolic activation, potentially leading to hepatotoxicity via pathways analogous to acetaminophen.

-

Diallylamino Group: The presence of two allyl groups introduces significant lipophilicity and potential sites for metabolic reactions. The diallylamino substituent could modulate the compound's pharmacokinetic profile and its interaction with biological targets.[4]

Plausible Synthesis Route

While a detailed synthesis is beyond the scope of this guide, a plausible route can be inferred from related patent literature. A common approach involves the selective acylation of a diaminoanisole precursor. For instance, processes exist for synthesizing 2-amino-4-acetamino anisole from 2,4-diaminoanisole using acetic anhydride.[5][6] Subsequent N-allylation of the 2-amino group would yield the final product.

Section 2: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, a combination of computational modeling and basic physicochemical testing is crucial. This predictive foundation helps anticipate the compound's drug-like properties and potential liabilities, guiding further assay development.

Computational Prediction of ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling provides early-stage flags for potential development challenges.

| Parameter | Predicted Value/Assessment | Rationale |

| LogP (Lipophilicity) | ~2.6 | Moderate lipophilicity, suggesting potential for good membrane permeability.[1] |

| Molecular Weight | 260.33 g/mol | Well within the limits of Lipinski's Rule of Five (<500).[1] |

| H-Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5). |

| H-Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (<10). |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. |

| BBB Permeability | Uncertain/Borderline | Further investigation is needed to determine CNS penetration. |

| CYP450 Substrate | Probable (e.g., CYP2E1, 3A4) | The aromatic ring and N-alkyl groups are common sites for CYP-mediated metabolism. |

| hERG Inhibition | Low to Moderate Risk | Requires experimental validation due to the presence of a tertiary amine. |

Experimental Physicochemical Characterization

Protocol 2.2.1: Kinetic Solubility Determination using Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into DMSO.

-

Aqueous Dilution: Transfer 2 µL from each well of the DMSO plate to a 96-well plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is determined as the kinetic solubility.

Section 3: Tier 1 In Vitro Screening: Foundational Activity & Toxicity

The initial phase of in vitro testing is designed to be broad, establishing a foundational understanding of the compound's interaction with living cells, primarily focusing on general toxicity.

General Cytotoxicity Assessment

Causality: Determining a compound's cytotoxicity is the paramount first step in any biological investigation. It establishes the concentration range for all subsequent cell-based assays, ensuring that observed effects are due to specific biological modulation rather than non-specific cell death. We propose using a panel of cell lines to identify potential tissue-specific toxicity.

-

HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential hepatotoxicity.

-

HEK293 (Human Embryonic Kidney): A common, non-cancerous cell line to assess general cytotoxicity.

-

SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.

Protocol 3.1.1: MTT Assay for Cell Viability

-

Cell Seeding: Seed HepG2, HEK293, and SH-SY5Y cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Anticipated Data Presentation:

| Cell Line | Compound | Predicted IC₅₀ (µM) |

| HepG2 | AAD-42 | >100 |

| HEK293 | AAD-42 | >100 |

| SH-SY5Y | AAD-42 | >100 |

| HepG2 | Doxorubicin (Control) | ~1-5 |

General Biological Screening Workflow

A logical workflow is essential for efficiently screening novel compounds. The initial phase focuses on establishing a safe therapeutic window before moving to more complex, hypothesis-driven assays.

Protocol 4.2.1: In Vitro Metabolic Stability using Human Liver Microsomes

-

Reagents: Obtain pooled human liver microsomes (HLMs) and an NADPH-regenerating system.

-

Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

-

Initiate Reaction: Add this compound to the mixture (final concentration 1 µM). Split the mixture into two aliquots: to one, add the NADPH-regenerating system ("+NADPH"), and to the other, add buffer ("-NADPH").

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Protocol 4.2.2: Glutathione (GSH) Depletion Assay in HepG2 cells

-

Cell Culture: Plate HepG2 cells in a 96-well plate and grow to confluence.

-

Treatment: Treat cells with various concentrations of this compound (at non-toxic levels) for 24 hours. Include a positive control known to deplete GSH (e.g., buthionine sulfoximine or a high dose of acetaminophen).

-

Lysis: Wash the cells with PBS and lyse them.

-

GSH Measurement: Use a commercial luminescence-based GSH assay kit. Add the luciferin derivative reagent, which produces a luminescent signal proportional to the amount of GSH present.

-

Readout: Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescent signal to the protein content of each well. Express GSH levels as a percentage of the vehicle-treated control cells.

Section 5: Tier 3 In Vivo Validation: A Forward Look

Should in vitro results demonstrate promising efficacy and an acceptable safety window (i.e., significant COX-2 inhibition with minimal cytotoxicity and GSH depletion), the next logical step is to validate these findings in a living organism. In vivo studies are indispensable for understanding a compound's true therapeutic potential and systemic toxicity. [7] In Vivo Study Progression

Proposed Efficacy Study: Acetic Acid-Induced Writhing Test (Mouse)

This standard model assesses peripheral analgesic activity. Mice are administered the test compound prior to an intraperitoneal injection of acetic acid, which induces characteristic stretching and writhing behaviors. An effective analgesic will significantly reduce the number of writhes compared to a vehicle-treated control group.

Proposed Safety Study: Acute Toxicity Assessment (Rat)

A dose-escalation study is performed to determine the maximum tolerated dose (MTD). Rats are administered single, increasing doses of the compound. Key endpoints include monitoring for clinical signs of toxicity, effects on body weight, and, at the end of the study, gross pathology and collection of blood for clinical chemistry analysis (e.g., ALT/AST for liver damage).

Section 6: Summary & Future Directions

This guide outlines a rigorous, phased approach to characterize the biological activity of this compound. By starting with predictive in silico methods and progressing through tiered in vitro and in vivo assays, this framework allows for the efficient allocation of resources and provides multiple decision points.

The core of the investigation rests on the compound's structural similarity to acetaminophen, guiding the exploration of its potential as an analgesic and its risk for hepatotoxicity. Positive outcomes—specifically, evidence of COX-2 inhibition at non-cytotoxic concentrations, coupled with a clean profile in metabolic and GSH depletion assays—would strongly support its advancement as a potential therapeutic lead. Subsequent steps would involve lead optimization to improve potency and safety, followed by more comprehensive preclinical toxicology and efficacy studies.

Section 7: References

-

PubChem. This compound. Available from: [Link]

-

Charles River Laboratories. In Vitro Assay Development Services. Available from: [Link]

-

Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

-

Discovers, D. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available from: [Link]

-

Ríos, J. L., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(15), 5055. Available from: [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

-

ChemHelp ASAP. (2023). In vivo preclinical studies for drug discovery. YouTube. Available from: [Link]

-

PubChem. N-(4-Methoxyphenyl)Acetamide. Available from: [Link]

-

Google Patents. (2015). Synthesis process of 2-amino-4-acetamino anisole. CN104788334A. Available from:

-

Google Patents. (2018). Synthesis method of 2-amino-4-acetamino anisole. CN107903182B. Available from:

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available from: [Link]

-

Fesik, P. P., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]

Sources

- 1. This compound | C15H20N2O2 | CID 4388603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 6. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

4-Acetylamino-2-(diallylamino)anisole mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Acetylamino-2-(diallylamino)anisole

For Research, Scientific, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic amine whose biological activity and mechanism of action are not yet characterized in scientific literature. This guide presents a hypothesized mechanism of action based on the well-documented metabolic pathways of structurally related aromatic amines. We propose that the biological effects of this compound are likely mediated through metabolic activation by cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes. This process may lead to the formation of reactive intermediates capable of inducing cytotoxicity and genotoxicity. This document outlines the theoretical framework for this hypothesis, details the physicochemical properties of the compound, and provides a comprehensive suite of experimental protocols to rigorously test this proposed mechanism. The goal is to furnish a foundational research plan for elucidating the pharmacological and toxicological profile of this novel chemical entity.

Introduction and Chemical Profile

This compound is an organic compound featuring a central anisole ring substituted with both an acetylamino and a diallylamino group.[1][2] Its structure suggests its classification as an aromatic amine, a class of compounds known for a wide range of biological activities, but also for potential toxicity linked to their metabolism.[3][4] The presence of the acetylamino group indicates it may be a metabolic product of a primary amine, a common pathway for detoxification.[5][6] However, the interplay of the diallylamino and methoxy groups could significantly alter its metabolic fate and pharmacological effects. Given the absence of specific biological data, this guide will build a testable hypothesis based on its structural components.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide | PubChem[1] |

| CAS Number | 51868-45-2 | PubChem[1] |

| Molecular Formula | C15H20N2O2 | PubChem[1] |

| Molecular Weight | 260.33 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Hypothesized Mechanism of Action: Metabolic Activation